T-1840383
Description
T-1840383 is a small-molecule kinase inhibitor developed by Takeda Pharmaceutical Co., targeting MET (hepatocyte growth factor receptor) and VEGFR1-3 (vascular endothelial growth factor receptors 1–3), along with RET, RON, RSE, TIE2, and TRKA . It was designed to simultaneously block tumor proliferation (via MET inhibition) and angiogenesis (via VEGFR suppression), offering a dual mechanism of action .
Properties
CAS No. |
1195779-24-8 |
|---|---|
Molecular Formula |
C30H25ClFN5O4 |
Molecular Weight |
574.0094 |
IUPAC Name |
N-[4-({2-[(Cyclopropylcarbonyl)amino]imidazo[1,2-a]pyridin-6-yl}oxy)-3-fluorophenyl]-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide hydrochloride |
InChI |
InChI=1S/C30H24FN5O4.ClH/c1-18-7-12-23(30(39)36(18)21-5-3-2-4-6-21)29(38)32-20-10-13-25(24(31)15-20)40-22-11-14-27-33-26(17-35(27)16-22)34-28(37)19-8-9-19;/h2-7,10-17,19H,8-9H2,1H3,(H,32,38)(H,34,37);1H |
InChI Key |
OJYDTTFFDHJUIB-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C)N(C2=CC=CC=C2)C1=O)NC3=CC=C(OC4=CN5C(C=C4)=NC(NC(C6CC6)=O)=C5)C(F)=C3.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
T-1840383, T 1840383, T1840383 |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanistic Insights :
- Inhibits HGF-induced c-Met phosphorylation and VEGF-induced VEGFR-2 phosphorylation, disrupting downstream pathways (AKT, ERK) critical for tumor survival and angiogenesis .
- Suppresses constitutively activated c-Met in c-MET-amplified cancer cells, reducing tumor growth in xenograft models .
- Demonstrates potent efficacy in gastric cancer peritoneal dissemination models, significantly prolonging survival in mice .
Preclinical Data :
- Reduced microvessel density and phospho-MET levels in tumors, confirming antiangiogenic and antiproliferative effects .
- Achieved tumor regression in MKN45 xenografts and NUGC4-derived peritoneal dissemination models without reported toxicity in initial studies .
Comparison with Similar Compounds
Below is a comparative analysis of T-1840383 with other MET/VEGFR inhibitors, focusing on target specificity, efficacy, and clinical progress.
Table 1: Key Features of this compound and Comparable Inhibitors
Target Specificity and Mechanism
- This compound : Broadest target profile among peers, including MET, VEGFRs, and multiple tyrosine kinases (RET, RON). This polypharmacology enhances its applicability across diverse tumors but may increase off-target risks .
- TAS-115 and Golvatinib : Focus on MET/VEGFR, offering narrower but more validated dual inhibition for angiogenesis-driven cancers .
- LY-2801653 and BMS-777607 : Target MET alongside AXL or FLT3, addressing resistance mechanisms in tumors with complex signaling cross-talk .
Efficacy in Preclinical Models
- Gastric Cancer: this compound outperformed KRC-408, Simm530, and other MET inhibitors in suppressing xenograft growth and peritoneal dissemination . SGX523 and E7050 showed similar preclinical efficacy but lacked VEGFR inhibition .
- Angiogenesis : this compound and TAS-115 reduced microvessel density in tumors, whereas BMS-777607 primarily inhibited metastasis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
